molecular formula C16H20O7 B14176797 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate CAS No. 918668-61-8

4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate

Cat. No.: B14176797
CAS No.: 918668-61-8
M. Wt: 324.32 g/mol
InChI Key: KFXUZUAVWFOMHY-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of fatty acid esters. These compounds are carboxylic ester derivatives of fatty acids. The structure of this compound includes an ethoxy group, a ketone group, and a trimethoxybenzoate moiety, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-ethoxy-4-oxobut-2-enoic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 4-Ethoxy-4-oxobut-2-enoic acid derivatives.

    Reduction: 4-Ethoxy-4-hydroxybut-2-en-1-yl 3,4,5-trimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-4-oxobut-2-enoic acid: A precursor in the synthesis of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate.

    3,4,5-Trimethoxybenzoic acid: Another precursor used in the synthesis.

    4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of an ethoxy group, a ketone group, and a trimethoxybenzoate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.

Properties

CAS No.

918668-61-8

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

IUPAC Name

(4-ethoxy-4-oxobut-2-enyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H20O7/c1-5-22-14(17)7-6-8-23-16(18)11-9-12(19-2)15(21-4)13(10-11)20-3/h6-7,9-10H,5,8H2,1-4H3

InChI Key

KFXUZUAVWFOMHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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